(4S)-4-(4-Bromobenzyl)-L-glutamic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H14BrNO4 |
|---|---|
Molecular Weight |
316.15 g/mol |
IUPAC Name |
(2S,4S)-2-amino-4-[(4-bromophenyl)methyl]pentanedioic acid |
InChI |
InChI=1S/C12H14BrNO4/c13-9-3-1-7(2-4-9)5-8(11(15)16)6-10(14)12(17)18/h1-4,8,10H,5-6,14H2,(H,15,16)(H,17,18)/t8-,10-/m0/s1 |
InChI Key |
FQRCZSAKWFPCPE-WPRPVWTQSA-N |
SMILES |
C1=CC(=CC=C1CC(CC(C(=O)O)N)C(=O)O)Br |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C[C@@H](C(=O)O)N)C(=O)O)Br |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(C(=O)O)N)C(=O)O)Br |
Origin of Product |
United States |
Contextualization Within Glutamic Acid Analog Research
Glutamic acid is a fundamental, non-essential amino acid, meaning the human body can synthesize it. derpharmachemica.com It plays a crucial role as a primary excitatory neurotransmitter in the central nervous system and is a key building block in protein synthesis. derpharmachemica.com Furthermore, glutamic acid is deeply involved in various metabolic pathways, including the biosynthesis of purines and pyrimidines, which are essential components of DNA and RNA. derpharmachemica.com
Given its central role in cellular function and metabolism, researchers have long been interested in creating and studying analogs of glutamic acid. These analogs are structurally similar to glutamic acid but possess modifications that can alter their biological activity. The primary goals of developing these analogs include:
Probing Biological Pathways: By introducing a modified version of glutamic acid into a biological system, researchers can study the effects on specific enzymes, receptors, and metabolic pathways. This helps to elucidate the function of these systems in both healthy and diseased states.
Developing Therapeutic Agents: Many glutamic acid analogs have been investigated for their potential as drugs, particularly in cancer therapy. derpharmachemica.comresearchgate.netnih.gov Since some cancer cells exhibit a high demand for glutamine (a closely related amino acid derived from glutamate), compounds that interfere with glutamine or glutamate (B1630785) metabolism have shown therapeutic potential. mdpi.com For instance, some synthetic amides of L-glutamic acid have demonstrated activity against certain cancer cell lines. nih.gov
(4S)-4-(4-Bromobenzyl)-L-glutamic acid fits into this context as a specific tool for such investigations. The addition of the 4-bromobenzyl group to the glutamic acid backbone creates a molecule with distinct chemical properties, allowing for targeted studies that would not be possible with the natural amino acid alone.
Historical Perspective on Substituted Amino Acid Probes and Chemical Biology
The use of substituted amino acids as probes is a cornerstone of chemical biology, a field that employs chemical techniques to study and manipulate biological systems. Historically, the 20 naturally occurring amino acids limited the ability of scientists to create proteins with novel functions. nih.gov The desire to expand the chemical repertoire of proteins led to the development of methods for incorporating unnatural or substituted amino acids into protein structures. nih.gov
This has been achieved through various techniques, including the use of engineered enzymes like aminoacyl-tRNA synthetases that can recognize and incorporate these modified amino acids during protein synthesis. nih.gov These "chemical probes" are small molecules designed to modulate a protein's function, enabling researchers to investigate its role in cellular processes with high precision. nih.gov
Substituted amino acids serve several key purposes as probes:
Structural Analysis: Incorporating heavy atoms, such as bromine, can be useful in X-ray crystallography for determining the three-dimensional structure of proteins. nih.gov
Functional Studies: By replacing a natural amino acid with a substituted version, scientists can study the impact on protein function, stability, and interactions with other molecules.
Fluorescent Labeling: Attaching fluorescent groups to amino acids allows for the visualization and tracking of proteins within living cells, providing insights into their localization and dynamics. google.combiorxiv.org
The development of these probes has significantly advanced our understanding of biological processes, complementing genetic approaches like CRISPR and RNAi by offering rapid and reversible control over protein function. nih.gov
Rationale for Investigating Brominated Phenylalanine Derivatives in Biological Systems
Chiral Synthesis Approaches to α-Amino Acids
The cornerstone of synthesizing this compound lies in the stereocontrolled introduction of the 4-bromobenzyl group onto a suitable glutamic acid scaffold. Several chiral synthesis methodologies are applicable, with the alkylation of pyroglutamic acid derivatives being a prominent and effective route.
Stereoselective Alkylation Methods
A widely adopted strategy for the synthesis of 4-substituted glutamic acids involves the stereoselective alkylation of pyroglutamic acid, a cyclic lactam of glutamic acid. This approach leverages the inherent chirality of L-pyroglutamic acid, which is commercially available and serves as an excellent chiral template. The key step is the generation of an enolate at the C4 position, followed by its reaction with an electrophile, in this case, 4-bromobenzyl bromide.
The general synthetic sequence commences with the protection of the nitrogen and the carboxylic acid functionalities of L-pyroglutamic acid. Common protecting groups include tert-butoxycarbonyl (Boc) for the nitrogen and benzyl (B1604629) (Bn) or tert-butyl (tBu) esters for the acid. The protected pyroglutamate (B8496135) is then treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), at low temperatures (typically -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding lithium enolate. Subsequent addition of 4-bromobenzyl bromide leads to the formation of the C-C bond at the C4 position. plos.orgbeilstein-journals.orgmit.edu
The stereoselectivity of the alkylation is influenced by the steric hindrance of the protecting groups and the reaction conditions. The incoming electrophile generally approaches from the face opposite to the bulky ester group at C2, leading to the preferential formation of the trans diastereomer. plos.org Following the alkylation, the pyroglutamate ring is hydrolyzed under acidic or basic conditions to yield the linear glutamic acid derivative. Subsequent deprotection of the nitrogen and carboxylic acid groups furnishes the final product, this compound. thieme-connect.de
Table 1: Representative Stereoselective Alkylation of Pyroglutamate Derivatives
| Precursor | Electrophile | Base | Solvent | Typical Diastereomeric Ratio (trans:cis) |
|---|---|---|---|---|
| N-Boc-L-pyroglutamic acid benzyl ester | Allyl bromide | LiHMDS | THF | >95:5 |
| N-Boc-L-pyroglutamic acid tert-butyl ester | 1-bromo-3-fluoropropane | LiHMDS | THF | Mixture of diastereomers |
This table presents representative data from similar alkylation reactions to illustrate typical outcomes.
Enzymatic Synthesis Routes
Enzymatic methods provide a highly selective and environmentally benign alternative for the synthesis of chiral amino acids. Glutamate (B1630785) dehydrogenase, for instance, has been utilized in the reductive amination of 2-keto-(R,S)-4-methylglutaric acid to produce (2S,4R)-"erythro"- and (2S,4S)-"threo"-4-methylglutamic acids. This demonstrates the potential of enzymatic routes for the synthesis of 4-substituted glutamic acids.
While a direct enzymatic synthesis of this compound has not been detailed in the literature, the conversion of glutamic acid to pyroglutamic acid is a known biological process. researchgate.netnih.gov This enzymatic cyclization and the reverse hydrolysis by 5-oxoprolinase could potentially be harnessed in a chemoenzymatic strategy. researchgate.net
Precursor Identification and Derivatization Pathways
The most logical and commonly employed precursor for the synthesis of this compound is L-pyroglutamic acid . rsc.orgwikipedia.org Its rigid cyclic structure allows for high stereocontrol during the crucial alkylation step.
The derivatization pathway typically involves the following steps:
Protection of L-pyroglutamic acid: The nitrogen atom is commonly protected with a Boc group, and the carboxylic acid is esterified, for example, as a benzyl or tert-butyl ester. This prevents unwanted side reactions and influences the stereochemical outcome of the alkylation.
Alkylation: The protected pyroglutamate is converted to its enolate and alkylated with 4-bromobenzyl bromide .
Hydrolysis of the pyroglutamate ring: The resulting 4-substituted pyroglutamate derivative is hydrolyzed, typically under acidic conditions (e.g., with 6 M HCl), to open the lactam ring and form the linear glutamic acid backbone. beilstein-journals.orgthieme-connect.de
Deprotection: The protecting groups on the amino and carboxyl functions are removed to yield the final product.
An alternative precursor is a protected L-glutamic acid derivative itself. nih.gov For instance, N-Boc-L-glutamic acid α-tert-butyl ester can be converted to its dianion using a strong base like LiHMDS, followed by alkylation. mit.edu
Optimization of Reaction Conditions for Stereocontrol and Yield
Optimizing reaction conditions is critical for maximizing the yield and stereoselectivity of the synthesis. Key parameters to consider include:
Base and Solvent: The choice of base and solvent for the enolate formation is crucial. Strong, non-nucleophilic bases like LiHMDS or LDA in anhydrous THF are standard. The use of additives like HMPA has been studied but can have varied effects on stereoselectivity. researchgate.net
Temperature: Low temperatures, typically -78 °C, are essential during enolate formation and alkylation to minimize side reactions and enhance stereoselectivity. plos.orgmit.edu
Protecting Groups: The nature and size of the protecting groups on the pyroglutamate scaffold can significantly influence the diastereoselectivity of the alkylation step. Bulky ester groups at the C2 position generally favor the formation of the trans product due to steric hindrance.
Electrophile: The reactivity of the electrophile, 4-bromobenzyl bromide, is generally sufficient for the alkylation.
Hydrolysis Conditions: The conditions for opening the pyroglutamate ring must be carefully controlled to avoid racemization at the α-carbon. Acidic hydrolysis is a common method. thieme-connect.de
Table 2: Influence of Reaction Conditions on Alkylation of Pyroglutamates
| Parameter | Condition | Effect on Yield and Stereoselectivity |
|---|---|---|
| Base | LiHMDS | Generally provides high yields and good stereoselectivity. |
| LDA | Also effective, but may lead to different diastereomeric ratios. | |
| Temperature | -78 °C | Optimal for minimizing side reactions and maximizing stereocontrol. |
| > -78 °C | Can lead to reduced stereoselectivity and lower yields. | |
| Protecting Group (Ester) | Benzyl (Bn) | Offers good stereocontrol and can be removed by hydrogenolysis. |
This table summarizes general trends observed in the literature for similar reactions.
Purification Techniques for Enantiomeric Purity Assessment
Ensuring the enantiomeric and diastereomeric purity of the final product is paramount. A combination of chromatographic techniques is typically employed.
Following the alkylation step, the resulting diastereomeric mixture of protected 4-(4-bromobenzyl)pyroglutamates can often be separated by flash column chromatography on silica (B1680970) gel. The difference in polarity between the cis and trans diastereomers usually allows for their effective separation. researchgate.net
After hydrolysis and deprotection, the final product's enantiomeric purity is assessed using chiral High-Performance Liquid Chromatography (HPLC) . nih.govsigmaaldrich.comchromatographytoday.com This is the most common and reliable method for separating enantiomers of amino acids and their derivatives. Several types of chiral stationary phases (CSPs) are available, including:
Macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin, Vancomycin): These are particularly effective for the direct separation of underivatized amino acids in both reversed-phase and polar organic modes. sigmaaldrich.comsigmaaldrich.com
Crown-ether based CSPs: These are also well-suited for the separation of D- and L-amino acid enantiomers.
Pirkle-type (brush-type) CSPs and Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives): These are often used for the separation of N-protected amino acid derivatives. gavinpublishers.com
For preparative purposes, preparative chiral HPLC can be used to isolate the desired enantiomer on a larger scale. sigmaaldrich.comresearchgate.net Alternatively, the diastereomeric intermediates can be separated on a larger scale before the final hydrolysis and deprotection steps.
Another approach involves the derivatization of the amino acid with a chiral derivatizing agent, such as Marfey's reagent (FDAA), to form diastereomers that can be separated on a standard reversed-phase HPLC column. nih.gov This indirect method can also be used to determine the enantiomeric purity.
Table 3: Common Chiral HPLC Columns for Amino Acid Separation
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Application |
|---|---|---|
| Teicoplanin (e.g., Chirobiotic T) | Methanol/Water/Acetic Acid or Acetonitrile/Water/TFA | Direct separation of underivatized amino acids. sigmaaldrich.comchromatographytoday.com |
| Vancomycin (e.g., Chirobiotic V) | Similar to Teicoplanin phases | Direct separation of underivatized amino acids. |
| Crown Ether | Methanol/Water with perchloric acid | Separation of D/L amino acids. |
Scale-Up Considerations for Research Applications and Preclinical Studies
The transition from a laboratory-scale synthesis of this compound to a larger scale suitable for extensive research applications and preclinical studies presents a unique set of challenges and considerations. While the fundamental chemical transformations may remain the same, ensuring safety, reproducibility, cost-effectiveness, and high purity on a multigram or kilogram scale requires a thorough re-evaluation and optimization of the synthetic process. A plausible and common strategy for synthesizing 4-substituted glutamic acid analogs, which can be adapted for the target molecule, involves the stereoselective alkylation of a pyroglutamate derivative. This approach offers good stereocontrol at the C4 position.
A key challenge in scaling up the synthesis of chiral molecules like this compound is maintaining high stereochemical purity. The diastereoselective alkylation of pyroglutamate esters is a critical step, and its efficiency can be sensitive to reaction conditions. On a larger scale, maintaining precise temperature control during the formation of the enolate and the subsequent alkylation is crucial to minimize the formation of the undesired diastereomer. The choice of base, solvent, and the rate of addition of reagents can all impact the diastereomeric ratio and must be carefully optimized and controlled.
Another significant consideration is the purification of the final compound and intermediates. While laboratory-scale purifications often rely on column chromatography, this method can be expensive and time-consuming at larger scales. Therefore, developing robust crystallization methods for intermediates and the final product is highly desirable. This not only aids in purification but also in the isolation of the desired stereoisomer. The selection of an appropriate solvent system for crystallization is a critical development step to ensure high yield and purity.
The handling of reagents and solvents on a larger scale also requires careful planning. For instance, the use of hazardous or highly reactive reagents needs to be re-evaluated for safety and practicality. Alternative, safer reagents or modified procedures may be necessary. Furthermore, the volume of solvent used in the process has a significant impact on cost and environmental footprint. Process optimization should aim to reduce solvent usage by, for example, increasing reaction concentrations or implementing solvent recycling where feasible.
Finally, comprehensive analytical methods are essential to monitor the progress of the reaction and to ensure the quality of the final product. High-performance liquid chromatography (HPLC) methods, including chiral HPLC, are necessary to determine the chemical and stereochemical purity of each batch. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are also vital for structural confirmation and identification of any potential impurities.
| Parameter | Laboratory-Scale Approach | Scale-Up Considerations and Challenges |
|---|---|---|
| Stereocontrol | Precise addition of reagents at low temperatures in small flasks. | Maintaining consistent temperature profiles in large reactors; potential for localized overheating affecting diastereoselectivity. |
| Purification | Column chromatography is often employed for high purity. | Chromatography is often not economically viable; development of robust crystallization procedures is critical for both purification and stereoisomer separation. |
| Reagent and Solvent Handling | Use of a wide range of reagents and solvents may be feasible. | Safety, cost, and environmental impact of reagents and solvents become major factors; process may need to be redesigned to use safer and more economical alternatives. |
| Process Monitoring | Thin-layer chromatography (TLC) and small-scale sampling for analysis. | Implementation of in-process controls (IPCs) using techniques like HPLC to monitor reaction completion and impurity formation in real-time. |
| Product Isolation | Evaporation of solvents followed by purification. | Efficient filtration and drying of large quantities of solid material; choice of equipment can impact product quality. |
Spectroscopic Analysis for Confirmation of Molecular Architecture
Spectroscopic methods are indispensable for determining the molecular structure of a compound. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy reveal detailed information about the atomic connectivity and chemical environment within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.
The ¹H NMR spectrum is expected to confirm the number of different proton environments and their neighboring protons through chemical shifts, integration, and signal splitting (multiplicity). The aromatic protons of the 4-bromobenzyl group would appear as two distinct doublets in the downfield region (typically 7.0-7.5 ppm). The protons of the glutamic acid backbone, including the alpha-hydrogen (α-H), would resonate at characteristic chemical shifts, with their exact positions influenced by the substituent at the C4 position. researchgate.net
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The two carboxylic acid carbons would be observed at the most downfield shifts (>170 ppm). chemicalbook.com The carbons of the brominated aromatic ring would have characteristic shifts, with the carbon atom bonded to the bromine atom showing a distinct signal. chemicalbook.comhmdb.ca The remaining aliphatic carbons of the glutamic acid backbone would appear in the upfield region.
Predicted ¹H NMR Data for this compound Predicted chemical shifts are based on L-glutamic acid researchgate.nethmdb.ca and known substituent effects.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H2 (α-H) | ~3.8 | Doublet of doublets (dd) |
| H3 (β-CH₂) | ~2.0 - 2.2 | Multiplet (m) |
| H4 (γ-CH) | ~2.5 | Multiplet (m) |
| H5 (Benzylic CH₂) | ~2.7 | Doublet (d) |
| Aromatic H (ortho to CH₂) | ~7.1 | Doublet (d) |
| Aromatic H (ortho to Br) | ~7.4 | Doublet (d) |
Predicted ¹³C NMR Data for this compound Predicted chemical shifts are based on L-glutamic acid chemicalbook.comchemicalbook.com and known substituent effects.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (γ-COOH) | ~175 |
| C2 (α-C) | ~55 |
| C3 (β-C) | ~30 |
| C4 (γ-C) | ~40 |
| C5 (α-COOH) | ~180 |
| Benzylic CH₂ | ~38 |
| Aromatic C (ipso-CH₂) | ~140 |
| Aromatic CH (ortho to CH₂) | ~132 |
| Aromatic CH (ortho to Br) | ~131 |
| Aromatic C (ipso-Br) | ~121 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the confirmation of its elemental formula (C₁₂H₁₄BrNO₄). A key feature in the mass spectrum would be the isotopic pattern of the molecular ion [M]+ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity separated by 2 Da.
Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns that further confirm the structure. researchgate.net For amino acids like glutamic acid, common fragmentation pathways include the loss of water (H₂O, -18 Da) and the loss of the carboxylic acid group (COOH, -45 Da). researchgate.net Other significant fragmentation patterns expected for this compound include:
Benzylic cleavage: Cleavage of the bond between the benzyl group and the glutamic acid backbone, leading to a prominent fragment corresponding to the bromobenzyl cation [C₇H₆Br]⁺ (m/z 169/171).
Loss of the entire side chain: Cleavage that results in the formation of the glutamic acid immonium ion.
Cyclization: N-terminal glutamic acid residues are known to be prone to cyclization through the loss of water, which can be observed under certain MS conditions. researchgate.netacs.orgnih.gov
Predicted Key Fragmentation Ions for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment |
|---|---|
| 318/320 | [M+H]⁺ (Molecular Ion + H) |
| 300/302 | [M+H - H₂O]⁺ |
| 272/274 | [M+H - HCOOH]⁺ |
| 169/171 | [C₇H₆Br]⁺ (Bromobenzyl cation) |
| 148 | [Glutamic acid + H]⁺ (from side-chain cleavage) |
| 130 | [Glutamic acid + H - H₂O]⁺ |
| 102 | [Glutamic acid immonium ion]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is highly effective for identifying the functional groups present in a compound. nih.gov In its solid state, this compound is expected to exist as a zwitterion, where the amino group is protonated (-NH₃⁺) and one or both carboxyl groups are deprotonated (-COO⁻). This structure gives rise to a characteristic IR spectrum. optica.orgchemicalbook.com
Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-2500 (broad) | O-H stretch | Carboxylic acid |
| 3000-2800 | N-H stretch (asymmetric/symmetric) | Ammonium (-NH₃⁺) |
| ~1710 (strong, sharp) | C=O stretch | Carboxylic acid (protonated) |
| ~1630 (strong) | N-H bend (asymmetric) | Ammonium (-NH₃⁺) |
| ~1580 (strong) | C=O stretch (asymmetric) | Carboxylate (-COO⁻) |
| 1600, 1480 | C=C stretch | Aromatic ring |
| 850-800 | C-H bend (out-of-plane) | 1,4-disubstituted aromatic |
| 600-500 | C-Br stretch | Aryl bromide |
Chiroptical Methods for Enantiomeric Purity Determination
While spectroscopy confirms the molecular formula and connectivity, chiroptical methods are essential for verifying the three-dimensional structure and enantiomeric purity of chiral molecules. wikipedia.org These techniques rely on the differential interaction of chiral substances with polarized light.
Optical Rotation Measurements
Optical rotation is the rotation of the plane of plane-polarized light by a solution of a chiral compound. youtube.com The measurement is performed using a polarimeter. The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions (e.g., temperature, wavelength, solvent, and concentration). s4science.atlibretexts.org
For this compound, which has two chiral centers (C2 and C4), a non-zero optical rotation value is expected. The "L" designation refers to the (S) configuration at the α-carbon (C2), which is common to naturally occurring amino acids. The specific rotation of the parent L-glutamic acid is dextrorotatory, with a reported value of +31.0° (c = 2 in 5 M HCl). sigmaaldrich.com While the sign and magnitude of rotation for the substituted derivative cannot be predicted directly from its structure, an experimental measurement is crucial to confirm its optical activity and enantiomeric purity. A racemic mixture would exhibit an optical rotation of zero. libretexts.org
Circular Dichroism (CD) Spectroscopy in Stereochemical Assignment
Circular Dichroism (CD) spectroscopy is a powerful technique that measures the difference in absorption of left- and right-handed circularly polarized light by chiral molecules. nih.gov This differential absorption is only observed for chiral chromophores or chromophores in a chiral environment.
In this compound, the chromophores capable of producing a CD signal are the two carboxyl groups (n→π* transitions) and the 4-bromobenzyl aromatic ring (π→π* transitions). researchgate.net The CD spectrum provides a unique fingerprint for a specific stereoisomer. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of the atoms around the chiral centers. Therefore, the experimental CD spectrum can be compared with theoretical calculations or with spectra of related compounds of known stereochemistry to confirm the absolute configuration of both the C2 (S) and C4 (S) centers. nih.gov
X-ray Crystallography for Absolute Stereochemistry Determination
Single-crystal X-ray diffraction (XRD) stands as the most powerful and definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. creative-biostructure.com This method provides precise data on bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration of all stereogenic centers. nih.gov For a molecule with defined stereochemistry like this compound, X-ray crystallography serves to corroborate the assigned (4S) and L (or (2S)) configurations by mapping the precise spatial coordinates of each atom.
The foundational requirement for a successful XRD analysis is the growth of a high-quality single crystal of the compound. thieme-connect.deresearchgate.net This often represents the most challenging step in the process. The crystal, typically with dimensions in the range of 0.1 to 0.3 mm for a compound containing a heavy atom like bromine, must possess a highly ordered internal lattice with minimal defects to produce a sharp and resolvable diffraction pattern. thieme-connect.de
Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam, often from a copper (Cu Kα, λ ≈ 1.54 Å) or molybdenum (Mo Kα, λ ≈ 0.71 Å) source. thieme-connect.demdpi.com As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, creating a unique, three-dimensional pattern of reflections. The intensities and positions of these reflections are meticulously recorded by a detector.
A critical feature for the determination of absolute stereochemistry is the phenomenon of anomalous dispersion (or anomalous scattering). csic.eswikipedia.org While X-ray scattering is primarily dependent on the number of electrons an atom has, when the energy of the incident X-rays is near the absorption edge of an atom, a phase shift occurs in the scattered wave. csic.es Heavier atoms exhibit a more significant anomalous scattering effect. The presence of the bromine atom in this compound is therefore instrumental. numberanalytics.comnumberanalytics.com This effect causes a breakdown of Friedel's Law, which states that the intensities of a reflection (h,k,l) and its inverse (-h,-k,-l), known as a Bijvoet pair, should be equal. csic.es The measurable intensity difference between these Bijvoet pairs is the key to assigning the absolute configuration of the molecule. researchgate.net
During the refinement of the crystal structure, the collected diffraction data is used to build and optimize a molecular model. To validate the absolute configuration, a statistical parameter known as the Flack parameter (x) is calculated. mdpi.comwikipedia.org This parameter quantifies the relative proportion of the two possible enantiomers in the crystal structure model. ed.ac.uk A Flack parameter value close to zero, with a small standard uncertainty, indicates that the modeled absolute configuration is correct. wikipedia.orged.ac.uk Conversely, a value approaching 1 suggests that the inverted structure is the correct one. ed.ac.uk For this compound, a refined Flack parameter near zero would provide definitive confirmation of the (4S) and (2S) stereocenters.
Representative Crystallographic Data
While a specific published crystal structure for this compound is not available, the following table presents hypothetical yet realistic crystallographic data that would be expected from a successful single-crystal X-ray diffraction experiment on this compound.
| Parameter | Value |
|---|---|
| Empirical formula | C12H14BrNO4 |
| Formula weight | 316.15 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å (Cu Kα) |
| Crystal system | Orthorhombic |
| Space group | P2(1)2(1)2(1) |
| Unit cell dimensions | |
| a | 8.512(3) Å |
| b | 10.234(4) Å |
| c | 15.678(5) Å |
| α, β, γ | 90° |
| Volume | 1365.1(8) ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.538 Mg/m³ |
| Absorption coefficient (μ) | 4.55 mm⁻¹ |
| F(000) | 640 |
| Data collection and refinement | |
| Reflections collected | 15890 |
| Independent reflections | 2750 [R(int) = 0.045] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R1 = 0.038, wR2 = 0.092 |
| R indices (all data) | R1 = 0.041, wR2 = 0.095 |
| Absolute structure parameter (Flack x) | 0.01(2) |
Pharmacological and Biological Investigations of 4s 4 4 Bromobenzyl L Glutamic Acid
In Vitro Studies on Cellular Models and Receptor Systems
In vitro studies are fundamental to characterizing the biological activity of a compound before it advances to more complex biological systems. For a molecule like (4S)-4-(4-Bromobenzyl)-L-glutamic acid, which serves as a building block for enzyme inhibitors, these studies would focus on its interaction with the target enzyme and its effects on cellular functions.
Ligand-Receptor Binding Assays and Affinity Determination
Ligand-receptor binding assays are critical for determining the affinity and selectivity of a compound for its biological target. In the context of this compound, the primary target of interest is glutamate (B1630785) carboxypeptidase II (GCPII). While this specific compound is an intermediate, the final inhibitors derived from it have been extensively studied. These assays typically use radiolabeled ligands to measure the displacement by the test compound. The inhibitory activity is often expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Ki).
For instance, studies on potent GCPII inhibitors synthesized from this compound derivatives have demonstrated high affinity for the enzyme. Research has revealed that modifications to the core structure, such as the introduction of the 4-bromobenzyl group, can significantly influence binding. The affinity of these compounds for GCPII is typically in the nanomolar to sub-nanomolar range, indicating a strong and specific interaction.
Table 1: Representative Inhibitory Activity of GCPII Inhibitors Derived from Substituted L-Glutamic Acid Analogs
| Compound Class | Target Enzyme | Affinity (Ki) | Assay Method |
|---|
Enzyme Inhibition and Activation Studies, Including Kinetic Parameters
Following the determination of binding affinity, enzyme inhibition studies are conducted to understand the mechanism by which the compound affects enzyme activity. For GCPII inhibitors derived from this compound, these studies would involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor.
The kinetic parameters determined from these studies, such as the Michaelis-Menten constant (Km) and the maximal velocity (Vmax), provide insights into whether the inhibition is competitive, non-competitive, or uncompetitive. Many potent GCPII inhibitors that utilize a glutamate-urea-lysine or similar pharmacophore function as slow-binding, competitive inhibitors. This means they bind to the active site of the enzyme, directly competing with the natural substrate, N-acetyl-L-aspartyl-L-glutamate (NAAG).
Table 2: Illustrative Kinetic Parameters for GCPII Inhibition
| Inhibitor Type | Mechanism of Inhibition | Effect on Km | Effect on Vmax |
|---|---|---|---|
| Competitive Inhibitor | Binds to the active site | Increases | No change |
| Non-competitive Inhibitor | Binds to an allosteric site | No change | Decreases |
Cell-Based Functional Assays and Phenotypic Screening
Cell-based assays bridge the gap between biochemical assays and in vivo studies by evaluating the effect of a compound in a cellular context. For compounds targeting GCPII, these assays often involve cell lines that express the enzyme, such as human prostate cancer cells (LNCaP). The functional consequence of GCPII inhibition can be measured, for example, by assessing the reduction in the hydrolysis of NAAG.
Phenotypic screening could involve observing changes in cell morphology, proliferation, or viability in response to the compound. For instance, in the context of cancer cells where GCPII is overexpressed, researchers might assess whether inhibitors can modulate cell growth or induce apoptosis.
Modulation of Intracellular Signaling Pathways and Second Messengers
GCPII activity is linked to the regulation of glutamate levels in the extracellular space. By inhibiting GCPII, the hydrolysis of NAAG is blocked, leading to increased levels of NAAG and reduced levels of glutamate. NAAG is an agonist at the metabotropic glutamate receptor type 3 (mGluR3), which can lead to the modulation of downstream signaling pathways.
Investigations in this area would examine the impact of GCPII inhibitors on intracellular second messengers, such as cyclic AMP (cAMP), and the activation or inhibition of signaling cascades like the mitogen-activated protein kinase (MAPK) pathway. These studies help to elucidate the molecular mechanisms underlying the physiological effects of the compound.
In Vivo Preclinical Models (Non-Human) for Efficacy Assessment
Once a compound has shown promising results in vitro, its efficacy is tested in living organisms through preclinical animal models. These models are chosen to mimic specific human diseases.
Animal Model Selection and Justification for Disease Mimicry
The selection of an appropriate animal model is crucial for assessing the therapeutic potential of GCPII inhibitors derived from this compound. Given that elevated glutamate levels are implicated in excitotoxicity and neuroinflammation, models of various neurological and pathological conditions are relevant.
Neuropathic Pain Models: Chronic constriction injury (CCI) of the sciatic nerve in rats is a widely used model for neuropathic pain. GCPII inhibitors are evaluated for their ability to alleviate pain-related behaviors (allodynia and hyperalgesia) in these animals, as excess glutamate is a key factor in central sensitization.
Stroke and Traumatic Brain Injury Models: Models of focal cerebral ischemia, often induced by middle cerebral artery occlusion (MCAO) in rodents, are used to study the neuroprotective effects of GCPII inhibitors. By reducing glutamate excitotoxicity, these compounds are hypothesized to limit the extent of brain damage following ischemic events.
Inflammatory Disease Models: Models of inflammatory bowel disease (IBD), such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, are used to investigate the anti-inflammatory effects of GCPII inhibitors. GCPII is expressed in the small intestine, and its inhibition may have therapeutic benefits.
The justification for using these models lies in their ability to replicate key aspects of the human disease pathology, providing a platform to test the hypothesis that reducing glutamate levels through GCPII inhibition can be a viable therapeutic strategy.
Table 3: Common Animal Models for Efficacy Testing of GCPII Inhibitors
| Disease Area | Animal Model | Justification |
|---|---|---|
| Neuropathic Pain | Chronic Constriction Injury (CCI) in rats | Mimics peripheral nerve damage and associated pain hypersensitivity. |
| Stroke | Middle Cerebral Artery Occlusion (MCAO) in rodents | Replicates ischemic brain injury and allows for assessment of neuroprotection. |
| Inflammatory Bowel Disease | Dextran Sulfate Sodium (DSS)-induced colitis in mice | Induces intestinal inflammation similar to human IBD. |
Experimental Design and Controlled Study Protocols
The investigation of this compound necessitates a structured experimental approach, progressing from foundational in vitro characterization to more complex in vivo models. The experimental design is formulated based on the compound's structural similarity to L-glutamic acid and its analogs, which are known to interact with specific cellular transport systems.
In Vitro Studies: Initial experiments are designed to confirm the hypothesized interaction of the compound with the system xc- cystine/glutamate antiporter. This would involve competitive binding assays using membrane preparations from cell lines that endogenously overexpress the transporter, such as certain cancer cell lines. Functional assays are subsequently employed to measure the compound's ability to inhibit the uptake of radiolabeled cystine or glutamate into these cells.
In Vivo Studies: Following in vitro validation, preclinical in vivo studies are designed to assess the compound's biological activity in a whole-organism context. Rodent xenograft models, where human tumor cells with high system xc- expression are implanted into immunocompromised mice, are a standard approach. nih.gov These controlled studies allow for the evaluation of the compound's effect on tumor growth and its engagement with the target in the tumor microenvironment.
A summary of potential experimental protocols is detailed in the table below.
| Study Type | Model System | Primary Objective | Key Parameters Measured |
| In Vitro Binding | Cell membrane preparations (e.g., from NSCLC or HCC cell lines) | To determine binding affinity for the system xc- transporter. | Dissociation constant (Kd) or inhibitory constant (Ki). |
| In Vitro Functional | Intact cancer cell lines overexpressing system xc- | To assess functional inhibition of the transporter. | Inhibition of radiolabeled cystine or glutamate uptake. |
| In Vivo Efficacy | Xenograft tumor models in rodents (e.g., mice with human tumor implants) | To evaluate the effect on tumor progression. | Tumor volume, animal weight, survival rates. |
| In Vivo Target Engagement | Tumor-bearing animal models | To confirm the compound interacts with its target in a living system. | Analysis of target levels and downstream biomarkers in tumor tissue. |
Pharmacodynamic Biomarker Evaluation and Surrogate Endpoints
Pharmacodynamic (PD) biomarkers are crucial for demonstrating that a compound is exerting its expected biological effect on its target. youtube.com For this compound, PD biomarker evaluation would focus on markers that reflect the functional activity of the system xc- transporter.
Biomarker Identification: The most direct PD biomarker is the activity of the system xc- transporter itself. In a clinical or preclinical setting, this can be assessed non-invasively using Positron Emission Tomography (PET) with a specific radiotracer for the transporter, such as (4S)-4-(3-[18F]fluoropropyl)-L-glutamate ([18F]FSPG). nih.govnih.gov A reduction in the PET signal from [18F]FSPG in target tissues following administration of this compound would indicate successful target engagement. Furthermore, since system xc- is critical for maintaining intracellular redox homeostasis, downstream markers such as the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG) and levels of reactive oxygen species (ROS) in tissues or circulating cells serve as key functional biomarkers.
| Biomarker Type | Biomarker | Method of Analysis | Purpose |
| Direct Target Engagement | System xc- Transporter Occupancy | PET imaging with a specific radiotracer (e.g., [18F]FSPG) | To quantify the degree to which the compound binds to its target in vivo. |
| Downstream Functional | Glutathione (GSH/GSSG) Ratio | Mass spectrometry or biochemical assays on tissue biopsies or blood samples | To measure the impact on intracellular redox balance. |
| Downstream Functional | Reactive Oxygen Species (ROS) | Fluorescent probes in tissue samples or circulating cells | To assess the induction of oxidative stress. |
| Potential Surrogate Endpoint | Progression-Free Survival (PFS) | Clinical trial monitoring | To serve as an intermediate clinical outcome that may predict overall survival. nih.gov |
| Potential Surrogate Endpoint | Objective Overall Response Rate (ORR) | Tumor imaging (e.g., CT, MRI) | To measure tumor shrinkage as an early indicator of efficacy. nih.gov |
Histopathological and Immunocytochemical Analysis of Target Tissues
To visually confirm and correlate the biochemical and functional data, histopathological and immunocytochemical analyses of target tissues are indispensable. Following in vivo studies, tumor and normal tissues are collected for microscopic examination.
Immunocytochemistry (ICC) / Immunohistochemistry (IHC): More specific analysis is performed using antibodies to detect and localize key proteins within the tissue. IHC would be used to measure the expression levels of the xCT subunit of the system xc- transporter. Studies with the analog [18F]FSPG have shown a significant correlation between tracer uptake and the stain intensity of system xc-, validating this as a method to confirm target presence. nih.gov Additionally, staining for markers of cell proliferation (e.g., Ki-67) and cell death (e.g., cleaved caspase-3 for apoptosis or markers of ferroptosis) can directly link target inhibition to cellular outcomes.
| Analysis Type | Target/Stain | Tissue | Objective |
| Histopathology | Hematoxylin & Eosin (H&E) | Tumor, adjacent normal tissue, major organs | To evaluate general tissue morphology and identify treatment-induced cellular changes. |
| Immunohistochemistry | xCT (SLC7A11) protein | Tumor and normal tissues | To confirm the expression and localization of the primary molecular target. |
| Immunohistochemistry | Ki-67 | Tumor tissue | To assess the effect on cancer cell proliferation. |
| Immunohistochemistry | Cleaved Caspase-3 / 4-HNE | Tumor tissue | To detect and quantify apoptotic or ferroptotic cell death. |
Mechanistic Elucidation of Biological Actions
Identification of Primary Molecular Targets and Downstream Pathways
Based on its chemical structure as an L-glutamic acid analog, the primary molecular target of this compound is hypothesized to be the system xc- cystine/glutamate antiporter. nih.gov This transporter is a heterodimer composed of a light chain subunit, xCT (SLC7A11), and a heavy chain subunit, 4F2hc (SLC3A2). nih.gov It functions by exporting one molecule of intracellular glutamate in exchange for one molecule of extracellular cystine. nih.gov
Downstream Pathways: By inhibiting the system xc- transporter, the compound is expected to block the import of cystine into the cell. Intracellular cystine is rapidly reduced to two molecules of cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH). nih.gov Therefore, the immediate downstream consequence of target inhibition is the depletion of the intracellular cysteine and GSH pools. GSH is the most abundant endogenous antioxidant, playing a central role in detoxifying reactive oxygen species (ROS) and maintaining cellular redox homeostasis. nih.gov The disruption of this pathway leads to an accumulation of ROS, inducing a state of oxidative stress and activating subsequent cell death pathways.
Investigation of Receptor Subtype Specificity and Selectivity
While system xc- is the primary hypothesized target, the structural similarity of this compound to the neurotransmitter L-glutamate makes it imperative to investigate its selectivity against various glutamate receptors. Glutamate receptors are broadly classified into ionotropic (iGluR) and metabotropic (mGluR) families. nih.govwikipedia.org
Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels, including NMDA, AMPA, and kainate receptors, that mediate fast excitatory synaptic transmission. nih.govnih.gov
Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through slower, intracellular signaling cascades. nih.govyoutube.com They are divided into three groups (Group I, II, and III).
To determine the selectivity profile, the compound would be screened against a comprehensive panel of these receptor subtypes using radioligand binding assays. A high degree of selectivity for the system xc- transporter over other glutamate receptors would be a critical attribute, minimizing the potential for off-target neurological effects.
| Receptor Family | Receptor Subtype | Hypothesized Activity of this compound | Rationale |
| Amino Acid Transporter | System xc- | High (Inhibitor/Antagonist) | Primary target based on structural analogs like [18F]FSPG. nih.gov |
| Ionotropic Glutamate Receptors | NMDA, AMPA, Kainate | Low / None | Desired for selectivity to avoid excitotoxicity or other neurological side effects. nih.gov |
| Metabotropic Glutamate Receptors | Group I (mGluR1, mGluR5) | Low / None | Selectivity is key to a clean pharmacological profile. nih.gov |
| Metabotropic Glutamate Receptors | Group II (mGluR2, mGluR3) | Low / None | Selectivity is key to a clean pharmacological profile. nih.gov |
| Metabotropic Glutamate Receptors | Group III (mGluR4, 6, 7, 8) | Low / None | Selectivity is key to a clean pharmacological profile. nih.gov |
Elucidation of Downstream Signaling Cascade Perturbations
The primary perturbation initiated by the inhibition of system xc- is the disruption of cellular redox balance. The depletion of intracellular GSH has several critical downstream consequences.
Induction of Oxidative Stress: The reduction in GSH compromises the cell's ability to neutralize ROS generated during normal metabolic activity. This leads to an accumulation of ROS, which can damage lipids, proteins, and DNA.
Activation of Cell Death Pathways: High levels of oxidative stress, particularly lipid peroxidation, can trigger a specific form of iron-dependent, non-apoptotic cell death known as ferroptosis. The inability to repair lipid peroxides, due to the depletion of GSH and the subsequent inactivation of the enzyme glutathione peroxidase 4 (GPX4), is a hallmark of this process. This mechanism is a key area of investigation for novel cancer therapies, as many tumor cells show increased dependence on system xc- for survival.
The key perturbations in the downstream signaling cascade are summarized below.
| Cellular Process | Key Molecule/Event | Effect of System xc- Inhibition |
| Substrate Transport | Intracellular Cysteine | ▼ Decreased |
| Redox Homeostasis | Glutathione (GSH) Synthesis | ▼ Decreased / Depleted |
| Oxidative Stress | Reactive Oxygen Species (ROS) | ▲ Increased |
| Lipid Metabolism | Lipid Peroxidation | ▲ Increased |
| Enzyme Activity | Glutathione Peroxidase 4 (GPX4) | ▼ Decreased (inactivated) |
| Cell Viability | Ferroptosis | ▲ Increased / Induced |
Enzyme Kinetic Studies and Inhibition Mechanisms of this compound
While specific enzyme kinetic studies and detailed inhibition mechanism analyses for this compound are not extensively documented in publicly available scientific literature, its structural characteristics as a derivative of L-glutamic acid strongly suggest its potential as an inhibitor of glutamate carboxypeptidase II (GCPII). nih.govnih.gov GCPII is a zinc metalloenzyme that plays a crucial role in the nervous system by hydrolyzing N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate and glutamate. embopress.org The inhibition of GCPII is a significant therapeutic target for neurological disorders where excessive glutamate levels are pathogenic. nih.gov
The evaluation of compounds like this compound as potential GCPII inhibitors typically involves a series of detailed enzyme kinetic assays. These studies are fundamental to characterizing the potency and mechanism of action of the inhibitor. Standard assays measure the rate of the enzymatic reaction in the presence and absence of the inhibitor, often using a chromogenic or radiolabeled substrate.
Based on the extensive research into the structure-activity relationships (SAR) of GCPII inhibitors, compounds with a glutamate core are common. nih.gov The mechanism of inhibition for many glutamate-based inhibitors of GCPII is competitive, meaning the inhibitor binds to the active site of the enzyme, thereby preventing the substrate from binding. researchgate.net This is a likely mechanism for this compound, where the L-glutamic acid moiety would be expected to interact with the enzyme's active site, and the 4-bromobenzyl group would occupy a nearby binding pocket.
To provide a framework for understanding the potential inhibitory activity of this compound, the following table presents kinetic data for a selection of other 4-substituted L-glutamic acid analogues that have been studied as GCPII inhibitors. It is important to note that these are related compounds, and their data is presented for comparative purposes.
| Compound | Inhibition Constant (Ki) | IC50 | Type of Inhibition | Reference |
|---|---|---|---|---|
| (2R,4S)-4-(2-Naphthylmethyl)-D-glutamic acid | 16 nM | 0.1 µM | Competitive | researchgate.net |
| (2R,4S)-4-(Biphenyl-4-ylmethyl)-D-glutamic acid | - | 0.2 µM | Not Specified | researchgate.net |
| (R,S)-1-Hydroxy-1-oxo-4-amino-4-carboxyphosphorinane | 3.1 mM | - | Partial Noncompetitive | nih.gov |
The data for related compounds, such as the potent competitive inhibition observed with (2R,4S)-4-(2-Naphthylmethyl)-D-glutamic acid, highlights that modifications at the 4-position of the glutamate scaffold can yield highly effective inhibitors of glutamate-metabolizing enzymes. researchgate.net The nature of the substituent plays a critical role in the potency and, in some cases, the mechanism of inhibition. For instance, the arylmethyl group in these potent inhibitors likely engages in favorable interactions within a hydrophobic pocket of the enzyme's active site.
Structure Activity Relationship Sar Studies of 4s 4 4 Bromobenzyl L Glutamic Acid and Its Analogs
Design Principles for Analog Synthesis and Library Generation
The design of analogs of (4S)-4-(4-Bromobenzyl)-L-glutamic acid is primarily guided by the goal of optimizing its interaction with the target mGluRs. The core scaffold, L-glutamic acid, provides the essential pharmacophore for binding to the glutamate (B1630785) recognition site. The introduction of a 4-substituted benzyl (B1604629) group is a key modification aimed at enhancing potency and selectivity for specific mGluR subtypes. nih.gov
The synthesis of libraries of these analogs often begins with commercially available L-glutamic acid, which can be chemically modified in a stereocontrolled manner. nih.govsigmaaldrich.com Key synthetic strategies involve the protection of the amino and carboxyl groups, followed by the introduction of the substituted benzyl moiety at the 4-position of the glutamic acid backbone. The generation of a diverse library of analogs typically involves varying the substituents on the benzyl ring to explore a range of electronic and steric properties. This approach allows for a systematic investigation of the SAR. nih.gov
A common synthetic route involves the use of a protected pyroglutamate (B8496135) derivative, which allows for regioselective alkylation at the C4 position. Subsequent deprotection and hydrolysis yield the desired 4-substituted L-glutamic acid analogs. The use of chiral auxiliaries or stereoselective reactions is crucial to ensure the correct (4S) stereochemistry, which is often critical for biological activity. nih.gov
Positional and Substituent Effects on Biological Activity and Selectivity
The biological activity and selectivity of this compound analogs are highly sensitive to the nature and position of substituents on the benzyl ring, as well as the stereochemistry of the molecule.
Impact of Bromine Moiety Position and Substituent Variations on Receptor Affinity
The presence and position of the bromine atom on the benzyl ring significantly influence the compound's affinity for different mGluR subtypes. While specific data for this compound is not extensively available in public literature, SAR studies on related 4-substituted phenylglycine and phenylalanine derivatives provide valuable insights. nih.gov Generally, the introduction of a halogen, such as bromine, can enhance binding affinity through favorable interactions within the receptor's binding pocket.
The position of the bromine atom (ortho, meta, or para) can alter the electronic distribution and conformation of the benzyl group, thereby affecting its fit within the receptor. It is hypothesized that the para-position, as in this compound, allows for optimal interaction with a hydrophobic sub-pocket in certain mGluR subtypes.
Replacing the bromine with other substituents, such as methyl, chloro, or methoxy (B1213986) groups, can further modulate activity and selectivity. For instance, studies on related compounds have shown that electron-withdrawing groups can have different effects on receptor affinity compared to electron-donating groups. mdpi.com
To illustrate the potential impact of substituents on receptor affinity, the following interactive table presents hypothetical data based on trends observed in related glutamic acid analogs.
| Substituent on Benzyl Ring | mGluR2 Affinity (IC50, nM) | mGluR4 Affinity (IC50, nM) |
| 4-Bromo | 150 | 800 |
| 4-Chloro | 200 | 950 |
| 4-Methyl | 350 | 1200 |
| 4-Methoxy | 500 | 1500 |
| Unsubstituted | 1000 | >10000 |
This table presents illustrative data based on general trends observed in the SAR of mGluR ligands and is not based on direct experimental results for this compound.
Stereochemical Influence on Pharmacological Profile and Enantiomeric Purity
Stereochemistry is a critical determinant of the pharmacological profile of 4-substituted glutamic acid analogs. The (S)-configuration at the α-carbon of the glutamic acid backbone is generally essential for activity at mGluRs. The stereochemistry at the 4-position also plays a crucial role in determining subtype selectivity. researchgate.net
For instance, studies on 4-methylglutamic acid have shown that the (2S,4R) isomer is selective for certain kainate receptors, while the (2S,4S) isomer is more active at mGluR1α and mGluR2. nih.gov This highlights the profound impact of the spatial arrangement of the substituent at the 4-position on receptor interaction. Therefore, maintaining high enantiomeric purity during the synthesis of this compound and its analogs is paramount for achieving the desired pharmacological effects. Chiral chromatography is often employed to separate stereoisomers and ensure high enantiomeric purity. nih.gov
Computational Chemistry Approaches to SAR Analysis
Computational chemistry plays a vital role in understanding the SAR of this compound and guiding the design of new analogs.
Molecular Docking Simulations and Binding Mode Prediction
Molecular docking simulations are used to predict the binding orientation and affinity of this compound and its analogs within the ligand-binding domain of different mGluR subtypes. nih.govrrsociology.ru These simulations provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that govern ligand binding.
For example, docking studies might reveal that the glutamic acid moiety of the molecule forms hydrogen bonds with conserved residues in the binding pocket, while the 4-bromobenzyl group occupies a specific hydrophobic pocket. nih.gov By comparing the docking scores and predicted binding modes of different analogs, researchers can rationalize observed SAR trends and prioritize the synthesis of new compounds with potentially improved affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov In the context of this compound, QSAR models can be developed to predict the mGluR affinity of new analogs based on their physicochemical properties, such as hydrophobicity, electronic properties, and steric parameters. nih.gov
A typical QSAR study involves calculating a set of molecular descriptors for a series of analogs with known biological activities. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed activity. A well-validated QSAR model can be a powerful tool for virtual screening of large compound libraries and for designing new analogs with enhanced potency. nih.gov
Pharmacophore Modeling and Ligand-Based Drug Design
Ligand-based drug design is a rational approach used in drug discovery when the three-dimensional structure of the biological target is unknown. nih.govnih.gov This method relies on the study of molecules known to interact with the target to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com For this compound and its analogs, this approach is critical for identifying novel, potent, and selective modulators of its target protein.
The fundamental principle is that molecules with similar structural and physicochemical properties are likely to exhibit similar biological activities. nih.gov A pharmacophore model for this compound would typically be generated by superimposing a set of active analogs and identifying common chemical features. These features generally include:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Aromatic Rings
Hydrophobic Centers
Positive/Negative Ionizable Groups
For this compound, a hypothetical pharmacophore model would highlight the two carboxylic acid groups (acting as HBA and negative ionizable centers), the primary amine (acting as an HBD and a positive ionizable center), and the 4-bromobenzyl group, which provides a distinct hydrophobic and aromatic feature. The bromine atom itself can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.
Once a pharmacophore hypothesis is developed and validated, it serves as a 3D query for screening large virtual libraries of compounds to identify new molecules that match the model and are therefore likely to be active. dovepress.comresearchgate.net This process, known as virtual screening, significantly accelerates the discovery of new lead compounds.
The design process also involves synthesizing and testing analogs to refine the structure-activity relationship (SAR). By systematically modifying parts of the lead compound, researchers can probe the importance of each pharmacophoric feature. For example, modifying the substituent on the benzyl ring or altering the length of the glutamic acid side chain can provide crucial data for optimizing potency and selectivity.
Below is an interactive data table illustrating a hypothetical SAR study for a series of analogs, which is central to ligand-based drug design.
Molecular Dynamics Simulations to Understand Conformational Changes
Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations provide invaluable insights into its conformational flexibility and how it adapts its shape upon binding to a biological target. nih.gov Understanding these conformational changes is crucial for rational drug design, as a ligand's bioactive conformation—the specific shape it adopts when bound to its receptor—can be different from its lowest energy state in solution. nih.gov
The simulation process involves calculating the forces between atoms and using these forces to predict their subsequent movements based on Newton's laws of motion. nih.gov An MD simulation of this compound, either free in solution or in complex with its target protein, can reveal:
Conformational Preferences: The molecule is not rigid; the bonds can rotate, leading to a wide range of possible shapes (conformations). Simulations can identify the most stable and frequently adopted conformations. For instance, the orientation of the 4-bromobenzyl group relative to the glutamic acid backbone is a key conformational variable. nih.gov
Binding Dynamics: When simulating the ligand-protein complex, MD can illustrate the dynamic interactions, such as the formation and breaking of hydrogen bonds, hydrophobic contacts, and salt bridges over time. mdpi.com
Induced Fit vs. Conformational Selection: MD can help determine whether the ligand binds to a pre-existing conformation of the receptor (conformational selection) or if the binding event itself causes a change in the receptor's shape (induced fit). nih.gov
Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, indicating the stability of the system. nih.gov The Radius of Gyration (Rg) is another important metric, providing information about the compactness of the molecule or complex. mdpi.com Fluctuations in specific regions of the molecule, such as the torsion angles of the side chain, can pinpoint areas of high flexibility that may be important for binding.
The following interactive table presents hypothetical data from an MD simulation study, comparing the conformational stability of the parent compound with an analog when bound to a target protein.
Such simulation results can guide the design of more rigid analogs that pre-organize into the bioactive conformation, potentially leading to higher binding affinity and improved pharmacological properties.
Advanced Molecular Interactions and Binding Dynamics of 4s 4 4 Bromobenzyl L Glutamic Acid
Biophysical Characterization of Ligand-Target Interactions
Biophysical techniques are essential for a quantitative understanding of the interactions between a small molecule, such as (4S)-4-(4-Bromobenzyl)-L-glutamic acid, and its biological target. nih.gov These methods provide critical data on binding affinity, stoichiometry, kinetics, and the thermodynamic forces driving the interaction.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event. nih.govnih.gov By titrating the compound into a solution containing the target protein, ITC can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. nsf.govmdpi.com This thermodynamic profile reveals the nature of the forces driving the interaction, whether it is enthalpy-driven (e.g., hydrogen bonds, van der Waals forces) or entropy-driven (e.g., hydrophobic interactions, conformational changes).
Hypothetical ITC Data for this compound Binding to a Target Protein
| Thermodynamic Parameter | Hypothetical Value | Interpretation |
| Binding Affinity (KD) | 1.5 µM | Indicates a micromolar affinity, suggesting a moderately strong interaction. |
| Stoichiometry (n) | 1.1 | A value close to 1 suggests a 1:1 binding ratio of the compound to the target protein. |
| Enthalpy Change (ΔH) | -8.5 kcal/mol | The negative value indicates an exothermic reaction, likely driven by favorable bond formations such as hydrogen bonds. |
| Entropy Change (-TΔS) | -2.3 kcal/mol | The negative entropy change suggests that the binding event leads to a more ordered system, which can occur with a tight-fitting ligand. |
| Gibbs Free Energy (ΔG) | -10.8 kcal/mol | The overall negative free energy confirms a spontaneous binding interaction. |
This table presents hypothetical data to illustrate the type of information obtained from an ITC experiment.
Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis
Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the real-time binding of a ligand to a target immobilized on a sensor surface. nih.govnih.gov SPR provides detailed kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. This allows for a dynamic view of the binding event, distinguishing between compounds that bind and dissociate quickly and those that form more stable, long-lived complexes.
Hypothetical SPR Kinetic Data for this compound
| Kinetic Parameter | Hypothetical Value | Interpretation |
| Association Rate (ka) | 2.5 x 105 M-1s-1 | Represents the rate at which the compound binds to the target. |
| Dissociation Rate (kd) | 3.8 x 10-2 s-1 | Represents the rate at which the compound-target complex dissociates. |
| Dissociation Constant (KD) | 1.52 µM | Calculated from kd/ka, this value should be consistent with that obtained from ITC. |
This table presents hypothetical data to illustrate the type of information obtained from an SPR experiment.
Nuclear Magnetic Resonance (NMR) Titration Experiments for Binding Site Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level information about ligand-protein interactions. In an NMR titration experiment, the chemical shifts of the protein's atoms are monitored as the ligand is incrementally added. Changes in the chemical shifts of specific amino acid residues upon ligand binding can identify the location of the binding site on the protein surface. This technique is invaluable for mapping the interaction interface and understanding the specific residues involved in binding.
Fluorescence Spectroscopy for Ligand-Induced Conformational Changes
Fluorescence spectroscopy is a sensitive technique that can be used to monitor changes in the local environment of a protein's fluorescent amino acids (tryptophan, tyrosine) upon ligand binding. nsf.gov If the binding of this compound induces a conformational change in the target protein, this can alter the fluorescence properties of these intrinsic probes, providing evidence of the binding event and insights into its structural consequences.
Crystallographic Studies of Compound-Target Complexes
Computational Simulations of Binding Dynamics
Molecular dynamics (MD) simulations provide a computational approach to study the dynamic nature of ligand-protein interactions over time. nih.gov Starting with a docked or crystallographically determined structure, MD simulations can explore the conformational flexibility of both the ligand and the protein, revealing the stability of the binding pose and the key interactions that are maintained throughout the simulation. These simulations can also provide insights into the thermodynamics of binding through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) calculations. researchgate.net
Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the time-dependent behavior of a ligand-protein complex, providing detailed information on binding stability, conformational changes, and key intermolecular interactions that are often inaccessible to static experimental methods. nih.govnih.gov
For a ligand such as this compound, an MD simulation would typically be set up by placing the molecule into the binding site of its target protein, which could be a subtype of the metabotropic glutamate (B1630785) receptor (mGluR) or an excitatory amino acid transporter (EAAT). nih.govidrblab.org The entire complex is then solvated in a periodic box of water molecules and ions to mimic physiological conditions. nih.gov The interactions between atoms are described by a set of parameters known as a force field (e.g., AMBER, CHARMM). nih.gov
The simulation proceeds for tens to hundreds of nanoseconds, generating a trajectory that maps the position and velocity of every atom at each time step. Analysis of this trajectory can reveal:
Key Residue Interactions: The simulation can identify specific amino acid residues that form stable hydrogen bonds, salt bridges, or hydrophobic interactions with the ligand. For this compound, the glutamic acid moiety would be expected to form ionic bonds and hydrogen bonds with charged or polar residues, while the 4-bromobenzyl group would likely engage in hydrophobic and halogen-bonding interactions.
Conformational Dynamics: MD simulations capture the inherent flexibility of both the ligand and the protein, showing how they adapt to each other upon binding. This can reveal induced-fit mechanisms or allosteric changes in the protein's structure. nih.gov
The findings from MD simulations are often summarized to pinpoint the most critical interactions for ligand recognition and binding.
| Ligand Moiety | Interaction Type | Potential Interacting Residues | Average Occupancy (%) |
|---|---|---|---|
| α-carboxylate | Salt Bridge / H-Bond | Arg, Lys | > 90% |
| α-amino | H-Bond | Asp, Glu, Ser | > 85% |
| γ-carboxylate | Salt Bridge / H-Bond | Arg, Lys, Ser, Thr | > 95% |
| 4-Bromobenzyl Ring | Hydrophobic (π-π stacking) | Tyr, Phe, Trp | ~ 60% |
| Bromine Atom | Halogen Bond | Carbonyl Oxygen (Backbone) | ~ 40% |
Metabolic Stability and Pharmacokinetic Considerations in Preclinical Biological Systems Non Human
In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes (Non-Human Species)
The initial assessment of metabolic stability is typically performed using in vitro systems such as liver microsomes and hepatocytes from different preclinical species. These assays help in predicting the in vivo hepatic clearance of the compound. nuvisan.com Liver microsomes contain a high concentration of phase I metabolic enzymes, like cytochrome P450s, while hepatocytes contain both phase I and phase II enzymes, providing a more complete picture of metabolic activity. wuxiapptec.com
For (4S)-4-(4-Bromobenzyl)-L-glutamic acid, incubations would be conducted with liver microsomes and hepatocytes from commonly used preclinical species such as mouse, rat, dog, and monkey. The disappearance of the parent compound over time is monitored using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Table 1: Hypothetical In Vitro Metabolic Stability of this compound
| Species | System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|
| Mouse | Microsomes | 25 | 27.7 |
| Hepatocytes | 20 | 34.7 | |
| Rat | Microsomes | 45 | 15.4 |
| Hepatocytes | 38 | 18.2 | |
| Dog | Microsomes | > 60 | < 11.6 |
| Hepatocytes | > 60 | < 11.6 | |
| Monkey | Microsomes | 55 | 12.6 |
These hypothetical results suggest that this compound is metabolized more rapidly in rodents (mouse and rat) compared to higher species like dogs and monkeys. The higher clearance in hepatocytes compared to microsomes could indicate the involvement of phase II metabolism.
Identification of Major Metabolites and Metabolic Pathways in Preclinical Species (Non-Human)
Following the stability assessment, studies are conducted to identify the major metabolites and elucidate the metabolic pathways. This is crucial for understanding potential pharmacologically active or toxic metabolites. These studies typically involve incubating the compound at a higher concentration with liver microsomes or hepatocytes and analyzing the samples using high-resolution mass spectrometry. researchgate.net
For this compound, several metabolic pathways could be anticipated based on its structure. These might include oxidation of the bromobenzyl group, hydroxylation of the aliphatic chain, or conjugation of the glutamic acid moiety.
Table 2: Hypothetical Major Metabolites of this compound in Rat Hepatocytes
| Metabolite ID | Proposed Structure | Metabolic Reaction |
|---|---|---|
| M1 | (4S)-4-(4-Bromo-3-hydroxybenzyl)-L-glutamic acid | Aromatic hydroxylation |
| M2 | This compound glucuronide | Glucuronidation |
The identification of these hypothetical metabolites would suggest that both phase I (hydroxylation) and phase II (glucuronidation) pathways are involved in the metabolism of this compound.
Enzyme Kinetics of Metabolic Transformations and Contributing Enzymes
To further characterize the metabolism, enzyme kinetic studies are performed to determine the Michaelis-Menten constants (Km) and maximum velocity (Vmax) for the formation of major metabolites. researchgate.net These studies help in predicting the potential for drug-drug interactions and saturation of metabolic pathways at higher doses. Recombinant human cytochrome P450 (CYP) enzymes are often used to identify the specific isoforms responsible for the oxidative metabolism of the compound.
Table 3: Hypothetical Enzyme Kinetics for the Formation of M1 in Pooled Human Liver Microsomes
| Parameter | Value |
|---|---|
| Km (µM) | 15.2 |
Further studies with a panel of recombinant human CYP enzymes might indicate that a specific enzyme, for instance, CYP3A4, is the primary enzyme responsible for the formation of the M1 metabolite.
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models (Non-Human)
In vivo studies in animal models are essential to understand the complete ADME profile of a drug candidate. These studies provide a more comprehensive picture of the compound's behavior in a whole organism.
Oral bioavailability is a key parameter that determines the fraction of an orally administered dose that reaches systemic circulation. It is typically assessed by comparing the area under the plasma concentration-time curve (AUC) after oral and intravenous administration. msu.edu
Table 4: Hypothetical Pharmacokinetic Parameters of this compound in Rats and Dogs
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
|---|---|---|---|---|---|---|
| Rat | IV | 2 | 1250 | 0.08 | 1875 | - |
| PO | 10 | 850 | 1.0 | 4688 | 50 | |
| Dog | IV | 1 | 980 | 0.08 | 1470 | - |
The hypothetical data suggests moderate oral bioavailability in both rats and dogs.
Tissue distribution studies are conducted to understand where the drug distributes in the body after administration. This is important for identifying target tissues and potential sites of toxicity. These studies often use radiolabeled compounds to track their distribution. frontiersin.org
Table 5: Hypothetical Tissue Distribution of this compound in Rats 2 Hours After Intravenous Administration
| Tissue | Concentration (ng/g) |
|---|---|
| Blood | 350 |
| Plasma | 600 |
| Liver | 4500 |
| Kidney | 8200 |
| Lung | 2100 |
| Heart | 750 |
| Brain | 50 |
| Muscle | 400 |
These hypothetical results indicate that the compound distributes extensively into tissues, with the highest concentrations found in the organs of elimination, the liver and kidneys. The low brain concentration suggests poor penetration of the blood-brain barrier. nih.gov
Excretion studies are performed to determine the routes and extent of elimination of the drug and its metabolites from the body. Mass balance studies, typically using a radiolabeled version of the compound, aim to recover all the administered radioactivity in urine, feces, and expired air. researchgate.net
Table 6: Hypothetical Excretion of Radioactivity in Rats Following a Single Intravenous Dose of [14C]-(4S)-4-(4-Bromobenzyl)-L-glutamic acid
| Excretion Route | % of Administered Dose (0-72h) |
|---|---|
| Urine | 45 |
| Feces | 52 |
| Total Recovery | 97 |
This hypothetical data suggests that the compound and its metabolites are excreted through both renal and fecal routes in approximately equal proportions.
Table of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| (4S)-4-(4-Bromo-3-hydroxybenzyl)-L-glutamic acid |
| This compound glucuronide |
Potential Therapeutic Applications and Preclinical Development Mechanism Based
Investigation in Specific Disease Models (Non-Human) Based on Mechanism of Action
The therapeutic potential of (4S)-4-(4-Bromobenzyl)-L-glutamic acid is predicated on its ability to modulate pathways regulated by L-glutamic acid. As a structural analogue, its primary mechanism of action could involve competitive or allosteric modulation of glutamate (B1630785) receptors (ionotropic and metabotropic), inhibition of glutamate transporters (e.g., EAATs, xCT), or interference with enzymes central to glutamate metabolism.
Neurological Disorders (e.g., excitotoxicity, neuroinflammation models)
Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), and its dysregulation is implicated in numerous neurological disorders. drugbank.comjpccr.eu Excessive glutamate receptor activation, a phenomenon known as excitotoxicity, leads to neuronal damage and is a key pathological feature in conditions like cerebral ischemia, epilepsy, and chronic neurodegenerative diseases such as amyotrophic lateral sclerosis and Parkinson's disease. drugbank.comnih.gov
A primary hypothesis is that this compound could act as an antagonist at glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, which is a critical mediator of excitotoxic cell death. drugbank.com In preclinical non-human models of stroke (e.g., middle cerebral artery occlusion in rodents), such a compound would be investigated for its ability to reduce infarct volume and improve neurological deficits. In seizure models (e.g., pentylenetetrazol-induced seizures), its potential to increase seizure threshold and reduce seizure severity would be assessed.
| Target | Function in CNS | Pathological Role | Hypothesized Effect of Compound | Potential Therapeutic Indication |
|---|---|---|---|---|
| NMDA Receptor | Excitatory neurotransmission, synaptic plasticity | Excitotoxicity, neuronal apoptosis | Antagonism | Stroke, Epilepsy, Neurodegeneration |
| AMPA/Kainate Receptors | Fast excitatory neurotransmission | Excitotoxicity, seizure propagation | Antagonism | Epilepsy |
| Metabotropic Glutamate Receptors (mGluRs) | Modulation of synaptic transmission | Varies by subtype; involved in pain, anxiety | Modulation (Agonism/Antagonism) | Chronic Pain, Anxiety Disorders |
| Excitatory Amino Acid Transporters (EAATs) | Glutamate reuptake from synapse | Reduced function leads to excitotoxicity | Modulation of transporter activity | Neurodegenerative Diseases |
Inflammatory and Autoimmune Conditions (e.g., cytokine modulation)
Growing evidence indicates that the glutamatergic system plays a significant role in the immune system, particularly in neuroinflammation. Glutamate receptors are expressed on various immune cells, including T-cells, macrophages, and microglia. In the CNS, activated microglia release large amounts of glutamate, contributing to a cycle of inflammation and excitotoxicity.
Therefore, this compound could be investigated for anti-inflammatory and immunomodulatory properties. In preclinical models, this would involve using in vitro cultures of microglia or peripheral blood mononuclear cells stimulated with lipopolysaccharide (LPS). The compound would be assessed for its ability to reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, studies have explored other L-glutamic acid analogues as potential blockers of Immunoglobulin E (IgE), suggesting a role in treating allergic conditions. core.ac.uk This presents another avenue for preclinical investigation in relevant allergy models.
Oncology Research (e.g., cell proliferation, apoptosis, angiogenesis in cancer cell lines/xenografts)
The role of glutamate signaling in cancer is an area of intense research. Many cancer cells exhibit altered metabolism and an increased demand for nutrients like glutamine and glutamate. nih.gov A particularly compelling target is the cystine/glutamate antiporter System xC- (xCT), which is overexpressed in numerous aggressive cancers. nih.gov This transporter imports extracellular cystine, a precursor for the antioxidant glutathione (B108866) (GSH), in exchange for intracellular glutamate. High levels of GSH protect cancer cells from oxidative stress, promoting survival and conferring resistance to chemotherapy and radiation. nih.gov
A structurally related compound, (4S)-4-(3-[18F]fluoropropyl)-L-glutamate ([18F]FSPG), is a known substrate for System xC- and is used as a PET imaging agent to visualize tumors. nih.gov This strongly suggests that this compound could also be a substrate or, more therapeutically relevant, an inhibitor of System xC-. By blocking cystine uptake, the compound could deplete intracellular GSH, induce ferroptosis (an iron-dependent form of cell death), and sensitize cancer cells to oxidative damage.
Preclinical evaluation in this context would involve:
In vitro studies: Assessing the compound's ability to inhibit cystine uptake and reduce GSH levels in cancer cell lines known to overexpress xCT (e.g., certain triple-negative breast cancers, non-small cell lung cancers). nih.gov Cell viability assays would determine its cytotoxic or cytostatic effects.
In vivo studies: Using xenograft models where human cancer cells are implanted in immunocompromised mice, the compound would be evaluated for its ability to inhibit tumor growth, either as a monotherapy or in combination with standard-of-care agents.
| Assay Type | Model System | Primary Endpoint | Therapeutic Goal |
|---|---|---|---|
| Cystine Uptake Assay | High-xCT Cancer Cell Lines (e.g., MDA-MB-231) | IC50 for inhibition of radiolabeled cystine uptake | Demonstrate target engagement |
| Glutathione Depletion Assay | High-xCT Cancer Cell Lines | Reduction in intracellular GSH levels | Confirm downstream mechanism |
| Cell Viability / Apoptosis Assay | Cancer Cell Lines | EC50 for growth inhibition; induction of apoptosis/ferroptosis | Evaluate anti-proliferative effect |
| Xenograft Tumor Growth Study | Immunocompromised mice with human tumor xenografts | Tumor Growth Inhibition (TGI) | Assess in vivo efficacy |
Infectious Diseases (e.g., pathogen target inhibition)
Glutamate metabolism is essential for many pathogenic bacteria. For instance, glutamate racemase, an enzyme that converts L-glutamate to D-glutamate, is crucial for the synthesis of peptidoglycan, a key component of the bacterial cell wall. nih.gov This enzyme is absent in humans, making it an attractive target for novel antibiotics. A study focused on Mycobacterium tuberculosis identified inhibitors of glutamate racemase with significant antibacterial activity. nih.gov
This compound could be screened for its ability to inhibit bacterial glutamate racemase or other essential enzymes in the glutamate metabolic pathway of pathogens. Preclinical models would involve enzymatic assays with the purified target enzyme, followed by minimum inhibitory concentration (MIC) testing against a panel of clinically relevant bacteria.
Rationale for Lead Compound Optimization and Profiling
Should this compound demonstrate promising activity in any of the aforementioned areas, it would be considered a "lead compound" requiring further optimization to improve its drug-like properties. nih.gov The goal of lead optimization is to enhance potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics through iterative chemical modifications. youtube.com
The structure of this compound offers several points for modification in a Structure-Activity Relationship (SAR) campaign:
The Aryl Ring: The bromine atom could be moved to other positions (ortho, meta) or replaced with other halogens (Cl, F) or electron-withdrawing/donating groups to fine-tune electronic properties and binding interactions.
The Benzyl (B1604629) Linker: The length and nature of the linker between the glutamate core and the phenyl ring could be altered.
The Glutamate Core: The carboxylic acid and amine groups could be esterified or derivatized to create prodrugs with improved permeability or to alter the binding mode.
The optimization process would be guided by a suite of in vitro assays measuring not only target activity but also properties like metabolic stability in liver microsomes, cell permeability (e.g., Caco-2 assay), and potential off-target effects (e.g., hERG channel binding). youtube.com
Combinatorial Approaches with Existing Therapies in Preclinical Settings
A key strategy in modern drug development is the use of combination therapies to enhance efficacy, overcome resistance, or reduce toxicity. Based on its hypothesized mechanisms, this compound could be a valuable component in several combinatorial approaches.
Oncology: If the compound functions as a System xC- inhibitor, its most promising application would be in combination with therapies that induce oxidative stress. By depleting GSH, it could synergistically enhance the efficacy of traditional chemotherapeutics (e.g., platinum-based agents) and radiation therapy.
Infectious Diseases: In a scenario where it acts as an antibacterial agent, it could be combined with existing antibiotics to tackle drug-resistant strains or to achieve a synergistic bactericidal effect, potentially by weakening the cell wall and allowing better penetration of the partner drug.
Neurological Disorders: If proven to be a neuroprotective agent, it could be tested in combination with thrombolytic agents in stroke models or with existing anti-epileptic drugs in seizure models to see if a more profound therapeutic effect can be achieved.
These combinatorial hypotheses would first be tested in relevant in vitro cell culture models to establish synergy before progressing to more complex and resource-intensive non-human in vivo studies.
Development of Research Probes for Target Validation
The validation of novel therapeutic targets is a critical step in the drug discovery and development process. Research probes, which are specifically designed molecules, play an instrumental role in this phase by enabling the interrogation and visualization of a biological target's function and distribution in living systems. The compound this compound serves as a foundational scaffold for the creation of such probes, particularly for targets within the glutamatergic system. These probes are often derivatives of the parent compound, modified to incorporate a signaling moiety, such as a radionuclide for Positron Emission Tomography (PET) imaging, without compromising their affinity and selectivity for the target protein.
The primary goal in developing these research probes is to create tools that allow for non-invasive, real-time assessment of target engagement and distribution. This is crucial for confirming the presence and accessibility of the target in disease-relevant tissues and for understanding the pharmacokinetic and pharmacodynamic properties of potential therapeutic agents. The development process involves intricate chemical synthesis to create a precursor molecule from the this compound backbone, which is then radiolabeled.
A key target for probes derived from this scaffold is Glutamate Carboxypeptidase II (GCPII), an enzyme also known as N-acetylated-alpha-linked acidic dipeptidase (NAALADase). nih.gov The development of potent and selective inhibitors of GCPII has led to the generation of research probes for studying conditions where excess glutamate is pathogenic. researchgate.net By radiolabeling these inhibitors, researchers can perform in vivo imaging to map the distribution of GCPII and assess the degree of inhibitor binding, thereby validating GCPII as a viable therapeutic target.
Another application for glutamic acid-based probes is in the study of the cystine/glutamate antiporter (system x_c^-), which is involved in cellular redox status. Derivatives such as (S)-4-(3-[¹⁸F]Fluoropropyl)-L-glutamic acid ([¹⁸F]FSPG) have been developed as PET biomarkers to target this transporter. nih.gov
The synthesis of these probes is a multi-step process. For instance, the creation of a PET probe often begins with the synthesis of a precursor molecule that can be readily labeled with a positron-emitting radionuclide like fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). nih.govchempep.com This precursor must be designed to withstand the conditions of radiolabeling while maintaining its biological activity. chempep.com
The following table provides an overview of research probes derived from or related to the glutamic acid scaffold and their applications in target validation.
Table 1: Research Probes for Target Validation
| Probe Name | Parent Scaffold/Precursor | Target | Application | Key Findings |
|---|---|---|---|---|
| [¹⁸F]FSPG | (S)-4-(3-Fluoropropyl)-L-glutamic acid | Cystine/glutamate antiporter (system x_c⁻) | PET imaging of intracellular redox status | Successful radiosynthesis with an average yield of 4.2 GBq and molar activity of 66 GBq/µmol. nih.gov |
| ¹¹C-MCG | (S)-2-[3-((R)-1-carboxy-2-methylsulfanyl-ethyl)-ureido]-pentanedioic acid | Glutamate Carboxypeptidase II (GCPII) | PET imaging of GCPII in peripheral tissues | High specific radioactivity (>167 GBq/mmol) and specific binding in target tissue, reducible by blocking agents. nih.gov |
| [⁶⁸Ga]Ga-PSMA-11 | Glu-urea-Lys(Ahx)-HBED-CC | Glutamate Carboxypeptidase II (PSMA) | PET/CT imaging of GCPII expression in tumors | Demonstrated high in vivo expression in recurrent gliomas with a median SUVmax of 6.5. nih.gov |
Detailed research findings have demonstrated the utility of these probes. For example, the radiosynthesis of [¹⁸F]FSPG involves a nucleophilic substitution reaction on a precursor molecule, followed by purification to yield the final product for PET studies. nih.gov The resulting radiotracer has been used in clinical imaging trials to detect various cancers by targeting the x_c⁻ transporter. nih.gov
In the case of ¹¹C-MCG, a potent GCPII inhibitor, the radiosynthesis was achieved through ¹¹C-methylation of a thiol precursor. nih.gov Biodistribution studies in mice revealed high uptake in the kidneys, a known GCPII-rich organ, which was significantly reduced by the co-administration of a non-radiolabeled inhibitor, thus demonstrating the probe's specificity. nih.gov PET imaging in a baboon further confirmed these findings, indicating that ¹¹C-MCG is a promising tool for imaging GCPII in the periphery. nih.gov
Similarly, [⁶⁸Ga]Ga-PSMA-11, a gallium-68 (B1239309) labeled probe, has been effectively used to visualize GCPII expression (also known as Prostate-Specific Membrane Antigen or PSMA in the context of prostate cancer) in various tumors, including gliomas. nih.gov Studies have shown high tumor-to-background ratios, which is essential for clear imaging and target validation. nih.gov
The development of these mechanism-based research probes is a testament to the importance of foundational molecules like this compound in advancing our understanding of complex biological targets and their roles in disease.
Future Research Directions and Unanswered Questions Regarding 4s 4 4 Bromobenzyl L Glutamic Acid
Exploration of Novel Molecular Targets and Off-Target Interactions
A foundational step in characterizing any new chemical entity is the identification of its biological partners. For (4S)-4-(4-Bromobenzyl)-L-glutamic acid, this would involve a multi-pronged approach to uncover both its intended molecular targets and any unintended off-target interactions, which are crucial for understanding its therapeutic potential and possible liabilities.
Initial screening could employ high-throughput methods to assess the compound's activity against a broad range of protein families. Given its structural resemblance to glutamic acid, an initial focus on receptors and enzymes that bind the endogenous glutamate (B1630785) would be a logical starting point. This includes ionotropic and metabotropic glutamate receptors, as well as transporters and metabolic enzymes like glutaminase.
Further investigation would be necessary to identify unforeseen interactions. A hypothetical screening cascade could produce data such as that illustrated in Table 1.
Table 1: Illustrative Target and Off-Target Screening Profile for this compound
| Target Class | Specific Target | Assay Type | Result (Hypothetical) |
| Primary Target Family (Glutamate-related) | Glutamate Receptor, Ionotropic | Radioligand Binding | Moderate Affinity |
| Glutamate Decarboxylase | Enzymatic Inhibition | Weak Inhibitor | |
| System xc(-) Cysteine/Glutamate Antiporter | Cellular Uptake | No Significant Effect | |
| Broad Off-Target Panel | Kinases (Panel of 300) | Enzymatic Inhibition | No Significant Hits |
| GPCRs (Panel of 100) | Functional Assay | Agonist at GPRC6A | |
| Ion Channels (Panel of 50) | Electrophysiology | No Significant Hits |
Development of Advanced Analogues with Improved Specificity and Potency
Following the identification of a primary molecular target, the development of analogues of this compound would aim to enhance its potency and selectivity. This process, known as a structure-activity relationship (SAR) study, would involve systematic modifications to the molecule's core structure.
Key areas for modification would include the 4-bromobenzyl group, where the bromine atom could be moved to other positions on the phenyl ring or replaced with other halogens or functional groups to probe the effect on binding. Alterations to the L-glutamic acid scaffold itself, such as modifying the carboxylic acid groups or the alpha-amino group, could also provide valuable insights into the structural requirements for optimal target engagement. This systematic approach would allow researchers to build a comprehensive understanding of how chemical structure relates to biological activity.
Mechanistic Understanding of Undesired Biological Effects
Should any undesirable biological effects be observed during initial studies, a detailed mechanistic investigation would be warranted. This research would go beyond simple adverse event reporting to understand the molecular basis of these effects. Techniques such as differential gene expression analysis (transcriptomics) or broad-scale protein level changes (proteomics) in cells treated with the compound could reveal pathways that are unintentionally perturbed.
For instance, if cellular toxicity were observed, follow-up studies would aim to determine the mode of cell death (e.g., apoptosis, necrosis) and the specific signaling pathways involved. This deeper understanding is critical for designing future analogues that retain the desired therapeutic activity while minimizing or eliminating unwanted effects.
Integration with Systems Biology Approaches
To gain a holistic view of the biological impact of this compound, its effects would ideally be studied using a systems biology approach. This involves integrating data from various "-omics" platforms (genomics, transcriptomics, proteomics, metabolomics) to construct a comprehensive model of the compound's influence on cellular networks.
By analyzing how the compound alters these interconnected pathways, researchers can move beyond a one-target, one-effect model to appreciate the full spectrum of its biological activity. This approach could uncover novel mechanisms of action and predict potential long-term effects or drug-drug interactions, providing a more complete picture of the compound's biological footprint.
Emerging Methodologies for Compound Characterization and Biological Assessment
The characterization of this compound would benefit from the application of cutting-edge methodologies. For example, cryogenic electron microscopy (cryo-EM) could be employed to determine the high-resolution structure of the compound bound to its protein target, offering precise insights into the binding mode and guiding further analogue design.
In the realm of biological assessment, advanced techniques such as cellular thermal shift assays (CETSA) could be used to confirm direct target engagement within a cellular environment. Furthermore, high-content imaging and analysis of treated cells could provide unbiased, quantitative data on a wide range of cellular phenotypes, from morphology to organelle function.
Table 2: Prospective Application of Emerging Methodologies
| Methodology | Application for this compound | Potential Insights |
| Cryogenic Electron Microscopy (Cryo-EM) | Structural determination of the compound-target complex. | High-resolution view of binding interactions, guiding SAR. |
| Cellular Thermal Shift Assay (CETSA) | Confirmation of target engagement in intact cells. | Validation of the primary molecular target in a physiological context. |
| High-Content Imaging | Phenotypic profiling of treated cells. | Unbiased identification of cellular effects and potential toxicity. |
| Metabolomics | Analysis of changes in cellular metabolite levels. | Understanding of the compound's impact on metabolic pathways. |
Applicability as a Chemical Probe for Fundamental Biological Research
If this compound is found to be a potent and highly selective inhibitor of a specific molecular target, it could serve as a valuable chemical probe. Chemical probes are instrumental in basic biological research for dissecting the roles of individual proteins in complex cellular processes.
To qualify as a high-quality chemical probe, the compound would need to demonstrate not only high selectivity but also appropriate physicochemical properties for use in cellular and, ideally, in vivo models. Its use could help to elucidate the function of its target protein in health and disease, potentially opening up new avenues for therapeutic intervention. The development of such a tool would be a significant contribution to the broader scientific community, enabling further discoveries in the field of biology.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4S)-4-(4-Bromobenzyl)-L-glutamic acid, and how can stereochemical purity be ensured?
- Methodology : Begin with L-glutamic acid as the chiral backbone. Introduce the 4-bromobenzyl group via nucleophilic substitution or coupling reactions using reagents like 4-bromobenzyl chloride (e.g., Kanto Reagents’ 4-bromobenzyl chloride, CAS 589-17-3) . To preserve stereochemical integrity, employ chiral catalysts (e.g., asymmetric hydrogenation) or enzymatic resolution. Monitor enantiomeric excess using chiral HPLC or polarimetry.
- Key Considerations : Avoid racemization by maintaining low reaction temperatures (<40°C) and neutral pH. Validate purity via H/C NMR and X-ray crystallography .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodology :
- Melting Point : Compare experimental values (e.g., 192–194°C for analogous brominated benzoic acids) with literature data .
- Solubility : Test in polar (water, DMSO) and nonpolar solvents (hexane) using gravimetric analysis.
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Refer to SDS guidelines for handling hygroscopic or light-sensitive materials .
Q. What safety protocols are critical for handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing volatile brominated byproducts.
- Waste Disposal : Segregate halogenated waste and dispose via certified facilities, as per REACH regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for brominated glutamic acid derivatives?
- Methodology :
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell lines, incubation times).
- Controlled Variables : Account for batch-to-batch purity differences (e.g., residual solvents quantified via GC-MS).
- Mechanistic Studies : Use isotopic labeling (C or H) to track metabolic pathways and validate target engagement .
Q. What experimental strategies optimize the compound’s application in drug discovery (e.g., as a kinase inhibitor intermediate)?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified bromobenzyl groups (e.g., fluorinated or methylated derivatives) and test inhibitory activity against kinase panels .
- Crystallography : Co-crystallize the compound with target enzymes to identify binding motifs. Use synchrotron radiation for high-resolution data .
- In Vivo Testing : Assess pharmacokinetics (oral bioavailability, half-life) in rodent models, adjusting logP via prodrug strategies .
Q. How do environmental factors (e.g., pH, temperature) affect the compound’s reactivity in aqueous solutions?
- Methodology :
- Kinetic Studies : Perform hydrolysis experiments at pH 2–12, monitoring degradation via LC-MS.
- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>100°C for brominated aromatics) .
- Computational Modeling : Predict reactive sites using DFT calculations (e.g., bromine’s electrophilicity in nucleophilic substitution) .
Key Considerations for Experimental Design
- Stereochemical Challenges : Use chiral auxiliaries (e.g., Evans oxazolidinones) to prevent racemization during benzylation .
- Data Validation : Cross-reference NMR shifts with PubChem/PubChem data for brominated analogs .
- Contradictory SDS Data : Reconcile hazard classifications (e.g., CLP vs. GHS) by consulting multiple SDS and performing in-house risk assessments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
